2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde
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Overview
Description
2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₄OS. It features a thiolane ring substituted with a pent-3-yn-1-yl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable diene with sulfur.
Introduction of the Pent-3-yn-1-yl Group: This step involves the addition of a pent-3-yn-1-yl group to the thiolane ring, which can be achieved through various alkylation reactions.
Aldehyde Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiolane ring can undergo substitution reactions, where the sulfur atom is replaced by other heteroatoms or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: 2-(Pent-3-yn-1-yl)thiolane-2-carboxylic acid.
Reduction: 2-(Pent-3-yn-1-yl)thiolane-2-methanol.
Substitution: Products vary based on the substituents introduced.
Scientific Research Applications
2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
2-(Pent-3-yn-1-yl)thiolane-2-methanol: Similar structure but with a primary alcohol instead of an aldehyde.
2-(Pent-3-yn-1-yl)thiolane-2-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
2-(Pent-3-yn-1-yl)thiolane-2-amine: Similar structure but with an amine group instead of an aldehyde.
Properties
Molecular Formula |
C10H14OS |
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Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-pent-3-ynylthiolane-2-carbaldehyde |
InChI |
InChI=1S/C10H14OS/c1-2-3-4-6-10(9-11)7-5-8-12-10/h9H,4-8H2,1H3 |
InChI Key |
UTCWNPOXJNXEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1(CCCS1)C=O |
Origin of Product |
United States |
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